1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole
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Overview
Description
1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole typically involves the cyclization of amido-nitriles or the use of isocyanide insertion into alcohols followed by cycloaddition with benzyl isocyanide derivatives . These reactions are often catalyzed by metals such as nickel or copper and can be performed under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazole derivatives, including this compound, often employs solvent-free microwave-assisted synthesis or multicomponent reactions. These methods are efficient and environmentally friendly, providing high yields and broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents, alkyl halides, and acyl chlorides.
Major Products: The major products formed from these reactions include substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness: 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.
Properties
CAS No. |
61055-78-5 |
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Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2/c1-4-5-9-16(12-19-11-10-18-13-19)17-14(2)7-6-8-15(17)3/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3 |
InChI Key |
GQUXHBVEGCZXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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